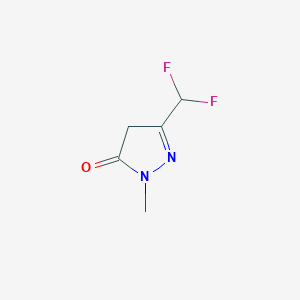![molecular formula C19H25N3O3S B2657439 5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380041-71-2](/img/structure/B2657439.png)
5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety linked via an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with piperidine under basic conditions.
Etherification: The piperidine intermediate is then reacted with 5-methyl-2-hydroxypyrimidine in the presence of a suitable base to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the sulfonyl group results in the corresponding sulfide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl Piperidine: Shares the piperidine and sulfonyl moieties but lacks the pyrimidine ring.
5-Methyl-2-Hydroxypyrimidine: Contains the pyrimidine ring but lacks the piperidine and sulfonyl groups.
Uniqueness
5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring with a piperidine moiety linked via an ether bond. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propriétés
IUPAC Name |
5-methyl-2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-9-15(3)18(16(4)10-13)26(23,24)22-7-5-17(6-8-22)25-19-20-11-14(2)12-21-19/h9-12,17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWZKJKVCTUJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide](/img/structure/B2657356.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2657357.png)
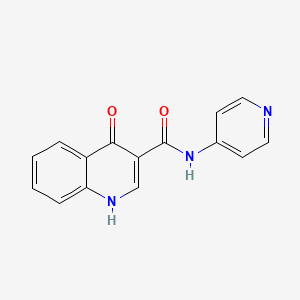
![Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate](/img/structure/B2657362.png)
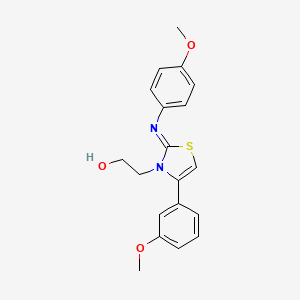
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)
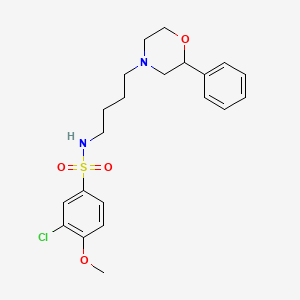
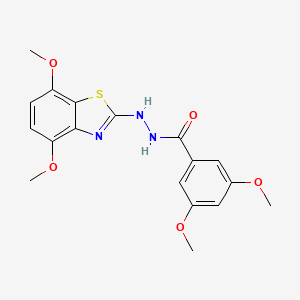
![3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2657371.png)
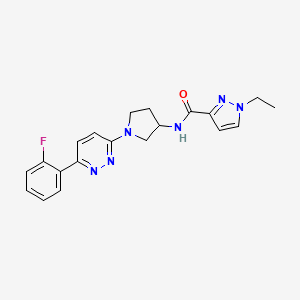
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2657373.png)
